molecular formula C20H28O3 B132055 all-trans-18-Hydroxyretinoic acid CAS No. 63531-93-1

all-trans-18-Hydroxyretinoic acid

Cat. No. B132055
CAS RN: 63531-93-1
M. Wt: 316.4 g/mol
InChI Key: XSJOIRFEYHJNAW-FCKHSPHMSA-N
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Description

All-trans-18-Hydroxyretinoic acid is a derivative of retinoic acid, which is a metabolite of vitamin A (retinol) and is involved in regulating gene expression. Retinoic acid plays a crucial role in cell differentiation and growth, and its derivatives, including all-trans-18-Hydroxyretinoic acid, have been studied for their potential therapeutic effects, particularly in the context of acute promyelocytic leukemia .

Synthesis Analysis

The synthesis of retinoid derivatives can be complex due to the need for stereocontrolled methods to obtain the desired isomer. One study describes the stereocontrolled synthesis of a related compound, (R)-all-trans-11,12-dihydro-3-hydroxyretinol, which is achieved through the Suzuki-Hiyama cross-coupling reaction. This method allows for the absolute configuration of the natural product to be confirmed . Although this study does not directly address all-trans-18-Hydroxyretinoic acid, the principles of stereocontrolled synthesis are relevant for its production.

Molecular Structure Analysis

The molecular structure of retinoids is characterized by a polyene chain that is crucial for their biological activity. The specific structure of all-trans-18-Hydroxyretinoic acid is not detailed in the provided papers, but the general structure of retinoids includes a cyclohexenyl ring and a side-chain with varying degrees of saturation and functional groups .

Chemical Reactions Analysis

The metabolism of all-trans-retinoic acid (ATRA), which is closely related to all-trans-18-Hydroxyretinoic acid, involves cytochrome P450 (P450)-mediated 4-hydroxylation. This reaction is an important pathway for the elimination of ATRA from the body. The study indicates that other retinoids can inhibit this hydroxylation process, which suggests that they may interact with the same P450 enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of all-trans-18-Hydroxyretinoic acid are not explicitly discussed in the provided papers. However, the properties of retinoids generally include their solubility, stability, and reactivity, which are influenced by their molecular structure. The polyene chain and functional groups present in retinoids are key determinants of their chemical behavior and interaction with biological systems .

Scientific Research Applications

Metabolism and Identification

  • A high-performance liquid chromatographic method was developed for determining 13-cis-3-hydroxyretinoic acid and all-trans-3-hydroxyretinoic acid, including their metabolites, in plasma samples from humans and various animals. This method is significant for clinical and toxicokinetic studies (Wyss, Bucheli, & Hartenbach, 1998).

Cellular Binding and Activity

  • Various retinoids, including all-trans-retinoic acid, were evaluated for their ability to compete for cellular retinoic acid-binding protein (CRABP) in rat skin and testes. These findings are crucial for understanding the cellular mechanisms of retinoids (Madani, Bazzano, & Chou, 2004).

Impact of Ethanol Consumption

  • Chronic ethanol consumption in rats showed enhanced metabolism of all-trans-retinoic acid in liver microsomes. This research provides insights into how alcohol consumption might influence the metabolism of retinoids (Sato & Lieber, 1982).

Role in Cytochrome P450 Activity

  • Research on a novel class of cytochromes, CYP26, revealed that these enzymes are responsible for generating hydroxylated forms of retinoic acid, including all-trans-retinoic acid. This highlights the role of cytochrome P450 in regulating the biological activity of retinoids (White et al., 1997).

Metabolic Pathways and Identification

  • The identification of metabolites common to both isomers of retinoic acid in hamsters, including the identification of 13-cis-4-oxoretinoic acid, provides valuable information on the metabolic pathways of retinoids (Frolik et al., 1980).

Potential Therapeutic Applications

  • 4-Oxoretinol, a metabolite of all-trans-retinoic acid, has been shown to induce cell growth arrest and differentiation in leukemia cells. This suggests potential therapeutic applications in the treatment of certain types of leukemia (Faria et al., 1998).

Specificity in Enzyme Activity

  • Studies on human breast cancer cells indicate that all-trans-retinoic acid is metabolized into more polar compounds by cytochrome P450-like enzymes, demonstrating high specificity for this retinoid (Han & Choi, 1996).

Activation and Transactivation

  • 4-Oxoretinol, formed from retinol in differentiating cells, can bind and activate retinoic acid receptors, suggesting its role as a novel signaling molecule and regulator of cell differentiation (Achkar et al., 1996).

Safety And Hazards

The safety data sheet for all-trans-retinoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of damaging the unborn child .

Future Directions

All-trans-18-Hydroxyretinoic acid holds potential in various fields such as cancer treatment, gene regulation, and cellular differentiation due to its unique properties and ability to interact with specific receptors . Current clinical trials are exploring the use of ATRA in combination with other chemotherapeutic drugs .

properties

IUPAC Name

(2E,4E,6E,8E)-9-[2-(hydroxymethyl)-6,6-dimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-15(7-5-8-16(2)13-19(22)23)10-11-18-17(14-21)9-6-12-20(18,3)4/h5,7-8,10-11,13,21H,6,9,12,14H2,1-4H3,(H,22,23)/b8-5+,11-10+,15-7+,16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJOIRFEYHJNAW-FCKHSPHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCCC1(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(CCCC1(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313930
Record name 18-Hydroxyretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name all-trans-18-Hydroxyretinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

all-trans-18-Hydroxyretinoic acid

CAS RN

63531-93-1
Record name 18-Hydroxyretinoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63531-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Hydroxyretinoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063531931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Hydroxyretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-Hydroxy-all-trans-retinoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REU22CK3HJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name all-trans-18-Hydroxyretinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
G Cao, X Zeng, J Liu, F Yan, Z Xiang, Y Wang… - Frontiers in …, 2020 - frontiersin.org
… Additionally, we also identified that all-trans-18-hydroxyretinoic acid and sphinganine may be used as potential biomarkers for evaluating the GSPE regulations. Our findings provide a …
Number of citations: 25 www.frontiersin.org
SM Glass, Y Tateishi, FP Guengerich… - Archives of Biochemistry …, 2023 - Elsevier
… All-trans 4-oxoretinoic acid (4-oxo atRA) and all-trans 18-hydroxyretinoic acid, along with secondary metabolites, have also been observed (Fig. 1). These products do not bind to RAR/…
Number of citations: 3 www.sciencedirect.com
J Jiang, L Chen, X Liu, L Wang, S Wu, X Zhao - Science of The Total …, 2021 - Elsevier
… Meanwhile, the metabolites all-trans-RA, 4-hydroxyretinoic acid and all-trans-18-hydroxyretinoic acid were all decreased after TEB and DIF exposure (Fig. 6B), indicated the RA …
Number of citations: 18 www.sciencedirect.com
J Liu, D Yang, X Sun, S Yang, Y Zhang, Q Li… - Available at SSRN … - papers.ssrn.com
… The biomarker related to retinol metabolism is all-trans-18-Hydroxyretinoic acid. Alltrans-18-Hydroxyretinoic acid is a metabolite of retinol, which can inhibit the development of ECB (…
Number of citations: 0 papers.ssrn.com
CN McCutchen, DL Zignego, RK June - Journal of biomechanics, 2017 - Elsevier
Cells sense and respond to mechanical loads in a process called mechanotransduction. These processes are disrupted in the chondrocytes of cartilage during joint disease. A key …
Number of citations: 20 www.sciencedirect.com
F Wu, S Lai, H Feng, J Liu, D Fu, C Wang, C Wang… - Molecules, 2022 - mdpi.com
… , retinyl ester and all-trans-18-hydroxyretinoic acid. Compared with the control group, the content of retinyl ester increased, and that of all-trans-18-hydroxyretinoic acid decreased in the …
Number of citations: 2 www.mdpi.com
R Li, X Peng, Y Wu, W Lv, H Xie, Y Ishii… - … and Environmental Safety, 2021 - Elsevier
… :0, LPC 15:0, and all-trans-18-hydroxyretinoic acid, together with markedly decreased levels of … , LPC 22:6, LPC 20:2, LPC 18:0, LPC 15:0 and all-trans-18-hydroxyretinoic acid (Fig. 5D). …
Number of citations: 7 www.sciencedirect.com
PES Munekata, M Pateiro, G Rocchetti… - Current Opinion in Food …, 2022 - Elsevier
… This study indicated all-trans-18-hydroxyretinoic acid and sphinganine as the most relevant biomarkers (among 13 upregulated and 10 downregulated serum metabolites). In another …
Number of citations: 10 www.sciencedirect.com
N Fang, C Zhang, H Hu, Y Li, X Wang, X Zhao, J Jiang - Chemosphere, 2022 - Elsevier
… the tocopheryl nicotinate (vitamin E) involved in vitamin digestion and absorption, the metabolites alitretinoin, all-trans-5,6-epoxyretinoic acid and all-trans-18-hydroxyretinoic acid in …
Number of citations: 1 www.sciencedirect.com
M Arif, M Klevstig, R Benfeitas, S Doran, H Turkez… - Elife, 2021 - elifesciences.org
… We found that several reporter metabolites related to retinol metabolism, namely retinal, retinol, retinoate, and all-trans-18-hydroxyretinoic acid, were significantly downregulated only in …
Number of citations: 19 elifesciences.org

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